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molecular formula C7H3BrFNO3 B3034731 4-Bromo-5-fluoro-2-nitrobenzaldehyde CAS No. 213382-40-2

4-Bromo-5-fluoro-2-nitrobenzaldehyde

Cat. No. B3034731
M. Wt: 248.01 g/mol
InChI Key: AYSVJBVDPZARKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278950B2

Procedure details

To a stirred solution of methyl 4-bromo-5-fluoro-2-nitrobenzoate (5.348 g, 19.24 mmol) in DCM (100 mL) at −78° C., a solution of diisobutylaluminum hydride in DCM (1.0 M, 25.0 mL, 25.0 mmol) was added dropwise over a period of 10 min. The mixture was stirred at −78° C. for 2 h. MeOH (10.0 mL) was then added. The reaction mixture was allowed to warm to room temperature. A 10 wt % aqueous solution of sodium tartrate (100 mL) was added to the mixture. The mixture was then stirred vigorously until a distinct bilayer was formed. The mixture was then diluted with DCM (100 mL), washed with water (2×100 mL), brine (2×100 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (0-30% EtOAc in Hexanes) to give the sub-title compound as a pale yellow solid (4.19 g, 88%). LCMS calc. for C7H4BrFNO3 (M+H)+: m/z=247.9; found no ionization.
Quantity
5.348 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.CO.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([CH:6]=[O:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.348 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred vigorously until a distinct bilayer
CUSTOM
Type
CUSTOM
Details
was formed
WASH
Type
WASH
Details
washed with water (2×100 mL), brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (0-30% EtOAc in Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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